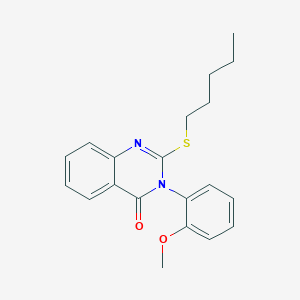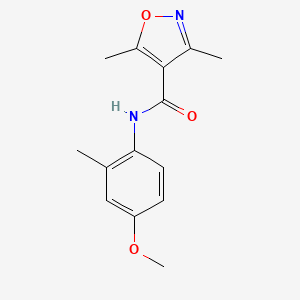![molecular formula C19H14ClNO6 B4849240 6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4849240.png)
6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one
Descripción general
Descripción
6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, commonly known as Coumarin 30, is a synthetic organic compound that belongs to the class of coumarin derivatives. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of Coumarin 30 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, Coumarin 30 has been shown to modulate the activity of certain transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Coumarin 30 has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells against oxidative stress. Additionally, Coumarin 30 has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin 30 is a versatile compound that can be used in a wide range of laboratory experiments. Its unique chemical properties make it a valuable tool for studying various biological processes and for developing new therapeutic agents. However, like any other chemical compound, Coumarin 30 has certain limitations and drawbacks. For example, its solubility in aqueous solutions is limited, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Coumarin 30. One promising area of investigation is the development of new therapeutic agents based on this compound. Coumarin 30 has been shown to exhibit a range of biological activities that could be harnessed for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of Coumarin 30 and to identify its molecular targets in the body.
Aplicaciones Científicas De Investigación
Coumarin 30 has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and molecular biology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Propiedades
IUPAC Name |
6-chloro-3,4-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO6/c1-10-11(2)19(23)27-17-8-18(15(20)7-14(10)17)26-9-16(22)12-4-3-5-13(6-12)21(24)25/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIZQSGWQWSWGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-chlorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4849159.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4849176.png)
![({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}thio)acetic acid](/img/structure/B4849185.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4849191.png)
![sec-butyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4849197.png)
![2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-N,N-diisobutylacetamide](/img/structure/B4849208.png)
![methyl 2-{[({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4849216.png)


![N-(4-chlorophenyl)-N-[1-(1-pyrrolidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4849249.png)
![2-[4-(allyloxy)-6-methyl-2-pyrimidinyl]phenol](/img/structure/B4849253.png)

![N-[3-(anilinocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4849269.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B4849276.png)